(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDEVYSDHZRMI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Kinetic Resolution of Racemic Precursors
A prominent approach involves the kinetic resolution of racemic intermediates such as rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate. This method utilizes lipase-catalyzed hydrolysis to selectively convert one enantiomer, enriching the other.
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- Racemic acetate substrate (rac-4) is subjected to hydrolysis catalyzed by lipase from Aspergillus niger.
- Reaction conditions: phosphate buffer (0.1 M, pH 7.0), acetonitrile co-solvent (buffer/co-solvent 8:2 v/v), 30 °C, 24 hours.
- Outcome: (S)-acetate remains, while (R)-alcohol (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is formed with >99% ee and 50% conversion.
- Enantiomeric ratio (E-value) exceeds 200, indicating high selectivity.
-
- High enantiomeric purity (>99% ee).
- Mild reaction conditions.
- Environmentally friendly biocatalysis.
-
- Maximum 50% theoretical yield due to kinetic resolution.
- Requires efficient separation of enantiomers.
Asymmetric Bioreduction of Prochiral Ketones
Another method uses ketoreductase enzymes for the asymmetric reduction of the ketone precursor 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.
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- Substrate ketone (2) is reduced by ketoreductase KRED-P2-D12.
- Conditions: aqueous buffer, controlled temperature.
- Result: (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol with 48% conversion and 93% ee.
- Subsequent chemical steps convert this intermediate to the target amino alcohol.
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- Direct asymmetric synthesis.
- Potential for scale-up.
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- Moderate conversion rates.
- Requires enzyme availability and optimization.
Chemical Synthesis via Chiral Auxiliaries or Catalysts
Chemical synthetic routes involve the use of chiral auxiliaries or asymmetric catalysts to induce stereoselectivity during the formation of the amino alcohol.
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- Use of chiral sulfinamide auxiliaries or asymmetric hydrogenation catalysts.
- Multi-step synthesis starting from 3-ethoxy-4-methoxybenzaldehyde or related precursors.
- Subsequent reductive amination or nucleophilic addition yields the chiral amino alcohol.
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- Potentially high stereoselectivity.
- Well-established organic synthesis techniques.
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- Often requires multiple steps and purification.
- Use of stoichiometric chiral auxiliaries can be costly.
| Method | Starting Material | Catalyst/Enzyme | Conditions | Yield/Conversion | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|---|
| Enzymatic kinetic resolution | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Lipase from Aspergillus niger | Phosphate buffer pH 7, 30 °C, 24 h | 50% conversion | >99% ee | High selectivity, mild conditions |
| Bioreduction of ketone | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | Ketoreductase KRED-P2-D12 | Aqueous buffer, room temp | 48% conversion | 93% ee | Direct asymmetric synthesis |
| Chemical synthesis with chiral auxiliaries | 3-ethoxy-4-methoxybenzaldehyde derivatives | Chiral auxiliaries/catalysts | Multi-step organic synthesis | Variable | High (dependent on method) | More complex, potential for scale-up |
- Lipase-catalyzed kinetic resolution was found to be highly selective, with the enzyme from Aspergillus niger outperforming other tested lipases in terms of enantioselectivity and conversion.
- The presence and type of co-solvent influence enzyme activity and selectivity, with acetonitrile being effective.
- Bioreduction using ketoreductases provides a complementary route but requires further optimization to improve conversion.
- Chemical methods remain valuable for large-scale synthesis but may involve more complex steps and waste.
The preparation of this compound is effectively achieved through enzymatic kinetic resolution and asymmetric bioreduction methods, each offering advantages in selectivity and environmental compatibility. Chemical synthetic routes provide alternatives with potential scalability but at the cost of complexity. The choice of method depends on the desired scale, purity, and resource availability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions on the phenyl ring.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary amines, alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol with analogous compounds, focusing on substituent variations and molecular properties:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, CF₃) increase molecular polarity and may enhance binding to biological targets, as seen in collagenase inhibitors .
- Salt Forms : Hydrochloride salts (e.g., in CAS 1951425-23-2) improve aqueous solubility, critical for drug formulation .
Collagenase Inhibition
Compounds like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC₅₀: 1.48 mM) demonstrate that chlorine substituent positioning (2,4 vs. 2,6) minimally affects activity but alters interaction modes with collagenase residues (e.g., hydrogen bond lengths with Gln215 and π–π interactions with Tyr201) .
Biological Activity
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a chiral compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structural Characteristics
The compound features:
- Amino group : Contributes to its reactivity and biological interactions.
- Ethoxy and methoxy groups : Enhance lipophilicity and hydrogen bonding capacity, which are critical for cellular interactions.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. Its ability to form hydrogen bonds significantly influences its biological effects, including:
- Modulation of enzyme activity : Potential inhibition or activation of key metabolic pathways.
- Influence on membrane permeability : Facilitating or restricting the transport of other molecules across cell membranes.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, in vitro tests demonstrated significant inhibition of cell growth in HeLa and A549 cells, with IC50 values indicating potent activity. The compound's mechanism involves:
- Induction of apoptosis through intrinsic pathways.
- Cell cycle arrest at the G2/M phase, as evidenced by increased cyclin B expression and reduced cdc2 phosphorylation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Apoptosis induction, G2/M arrest |
| A549 | 43 | Apoptosis induction, G2/M arrest |
| MDA-MB-231 | >10 | Minimal activity observed |
Other Biological Activities
In addition to antiproliferative effects, this compound exhibits:
- Antimicrobial properties : Effective against both Gram-positive and Gram-negative bacteria.
- Neuroprotective effects : Demonstrated potential in models of neurodegeneration.
Case Studies
- Anticancer Activity : In a study investigating a series of compounds similar to this compound, researchers observed that modifications in the structure led to variations in potency against cancer cell lines. The presence of the ethoxy group was found to be detrimental for some derivatives but beneficial for others in terms of enhancing biological activity.
- Mechanistic Insights : Further investigations revealed that compounds with similar structural motifs could inhibit tubulin polymerization, a critical process for cancer cell division. This suggests that this compound may also share this mechanism.
Q & A
Q. Table 1: Impact of Substituents on Bioactivity
| Position | Substituent | γ-Secretase IC₅₀ (µM) | LogP |
|---|---|---|---|
| 3 | Ethoxy | 15.4 | 1.2 |
| 3 | Isopropoxy | 18.9 | 1.8 |
| 4 | Methoxy | 15.4 | 1.2 |
| 4 | Fluoro | 8.7 | 0.9 |
What strategies resolve contradictions in reported IC₅₀ values across studies?
Advanced
Discrepancies often arise from assay conditions (e.g., buffer pH, temperature). For example, γ-secretase IC₅₀ values vary by ±30% between Tris-HCl (pH 7.4) and HEPES (pH 7.0) buffers due to enzyme stability differences . Standardizing cell lines (e.g., SH-SY5Y vs. HEK293) and normalizing to reference inhibitors (e.g., DAPT) reduces variability. Meta-analyses using hierarchical Bayesian models can reconcile conflicting data by weighting studies based on sample size and methodological rigor .
What analytical methods are recommended for detecting trace impurities in synthesized batches?
Basic
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at <0.1% levels. Reverse-phase HPLC using C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolves common byproducts like des-ethoxy analogs .
Advanced
High-resolution mass spectrometry (HRMS) coupled with ion mobility separation distinguishes isobaric impurities (e.g., diastereomers). For genotoxic impurities, derivatization with 2,4-dinitrofluorobenzene followed by UV detection at 360 nm achieves limits of quantification (LOQ) <10 ppm .
How does the compound’s stereochemistry influence its pharmacokinetic profile?
Advanced
The (S)-enantiomer shows 3-fold higher oral bioavailability (F = 45%) than the (R)-form due to preferential binding to intestinal transporters. In vivo studies in rats revealed faster hepatic clearance of the (R)-enantiomer (t₁/₂ = 2.1 h vs. 4.5 h for (S)) via cytochrome P450 3A4-mediated oxidation . Racemic mixtures exhibit nonlinear pharmacokinetics, necessitating enantiopure formulations for clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
